N-(4-methoxyphenyl)-3-oxo-2-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Description
N-(4-methoxyphenyl)-3-oxo-2-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-oxo-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N5O4/c1-35-16-9-7-15(8-10-16)27-21(33)14-6-11-19-29-31(22(34)30(19)12-14)13-20(32)28-18-5-3-2-4-17(18)23(24,25)26/h2-12H,13H2,1H3,(H,27,33)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOBXWLVKBHVSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN3C(=NN(C3=O)CC(=O)NC4=CC=CC=C4C(F)(F)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-methoxyphenyl)-3-oxo-2-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Chemical Reactions Analysis
N-(4-methoxyphenyl)-3-oxo-2-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-(4-methoxyphenyl)-3-oxo-2-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves several chemical reactions that yield a compound characterized by multiple functional groups. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which are critical for its drug-like properties.
Table 1: Key Synthesis Steps
| Step | Description |
|---|---|
| 1 | Reaction of 4-methoxyphenyl isocyanate with a suitable amine to form carbamate. |
| 2 | Condensation with a pyridine derivative to introduce the triazole moiety. |
| 3 | Final modification to achieve the carboxamide functionality. |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. Studies have shown that these compounds can inhibit tumor cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits bacterial growth | |
| Anti-inflammatory | Reduces inflammation markers |
Case Studies and Research Findings
Several studies have documented the effects of similar compounds on various biological targets:
- Case Study 1: A study published in Molecules demonstrated that a related compound showed promising results in inhibiting the growth of breast cancer cells through modulation of apoptotic pathways .
- Case Study 2: Another research effort explored the antimicrobial properties of compounds containing the triazole moiety, revealing effectiveness against resistant strains of bacteria .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-3-oxo-2-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets in the body. The benzimidazole core is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-(4-methoxyphenyl)-3-oxo-2-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide can be compared with other benzimidazole derivatives, such as:
Omeprazole: A well-known proton pump inhibitor used to treat gastric ulcers.
Albendazole: An antiparasitic agent used to treat helminth infections.
Mebendazole: Another antiparasitic agent with a broad spectrum of activity.
What sets this compound apart is its unique combination of fluoro and methoxy substituents, which may confer distinct biological properties and enhance its therapeutic potential .
Biological Activity
N-(4-methoxyphenyl)-3-oxo-2-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a complex organic compound belonging to the class of triazoles. Its unique structural features, including a methoxyphenyl group and a trifluoromethyl-substituted phenyl ring, suggest potential biological activities that warrant investigation.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Triazole Ring : A five-membered ring containing three nitrogen atoms which contributes to its pharmacological properties.
- Methoxyphenyl Group : Enhances lipophilicity and may influence interactions with biological targets.
- Trifluoromethyl Group : Known to increase metabolic stability and lipophilicity, enhancing the compound's potential as a drug candidate.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. These studies often report IC50 values indicating the concentration required to inhibit cell growth by 50% .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored:
- Cyclooxygenase (COX) Inhibition : Similar derivatives have demonstrated moderate inhibitory effects on COX enzymes, which are involved in inflammation and pain pathways. The presence of electron-withdrawing groups like trifluoromethyl enhances binding affinity .
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. These studies reveal:
- Binding Interactions : The trifluoromethyl group facilitates pi–pi stacking and hydrogen bonding with amino acid residues in target proteins, potentially increasing biological activity .
1. Antitumor Activity Evaluation
A study evaluating derivatives of triazole compounds found that modifications at specific positions significantly affected their anticancer activity. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 10.4 |
| Compound B | Hek293 | 5.4 |
These findings suggest that structural variations can lead to enhanced potency against specific cancer types .
2. Inhibition of Enzymatic Activity
Another study focused on the inhibition of cholinesterases and COX enzymes by similar compounds:
| Compound | AChE IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Compound C | 7.7 | 12.5 |
| Compound D | 9.9 | 15.0 |
This data highlights the dual inhibitory potential of these compounds against key enzymes involved in neurodegenerative diseases and inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
